Garjasmin
Overview
Description
Garjasmin is a natural iridoid found in the herbs of Nauclea officinalis . It is a type of compound that exhibits weak cytotoxic activity against KB and MCF-7 cell lines .
Molecular Structure Analysis
The molecular structure of Garjasmin is represented by the formula C11H12O5 . The molecular weight is 224.2 . The SMILES representation is COC(=O)C1=COC2C3C1C=CC3(CO2)O
. The InChI representation is InChI=1S/C11H12O5/c1-14-9(12)7-4-15-10-8-6(7)2-3-11(8,13)5-16-10/h2-4,6,8,10,13H,5H2,1H3/t6-,8-,10-,11-/m1/s1
.
Physical And Chemical Properties Analysis
Garjasmin appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .
Scientific Research Applications
Cross-Kingdom Chemical Communication and Metabolism
Garjasmin appears to have implications in cross-kingdom chemical communication. Research demonstrates that certain bacteria can induce changes in yeast metabolism through a protein-based epigenetic element, [GAR(+)]. This element allows yeast to bypass glucose repression and utilize multiple carbon sources in the presence of glucose. This communication is advantageous to both bacteria and yeast, enhancing growth and long-term viability in complex carbon sources. This research offers insight into Lamarckian inheritance and the adaptive value of cross-kingdom communication in biological communities (Jarosz et al., 2014).
Groundwater Artificial Recharge (GAR)
In the context of environmental studies, GAR (Groundwater Artificial Recharge) using surface water has been studied for its potential to increase aquifer storage. Research in this area involves identifying suitable sites for GAR using various techniques, including Boolean and Fuzzy logic. This research has been conducted in diverse geographical settings, showcasing how digital techniques can aid in optimizing groundwater usage, crucial for sustainable water management (Mahdavi et al., 2013).
E-Infrastructures in IT and Grid Computing
Garuda, an Indian national grid computing initiative, demonstrates the use of e-infrastructures in scientific research. This project aims to enable computational nodes, mass storage, and scientific instruments for collaborative research and technological development. It's an example of how digital infrastructure can facilitate scientific progress and enhance research competitiveness in emerging economies (Prahlada Rao B.B. et al., 2009).
Application in Digital Earth and GIS
The application of digital techniques in the identification of aquifer artificial recharge sites within a GIS environment showcases another dimension of Garjasmin's research applications. The methodology uses various environmental data and integrates them using Boolean and Fuzzy logic, revealing the potential of digital tools in environmental and geographical research (Mahdavi et al., 2013).
Safety And Hazards
When handling Garjasmin, it is recommended to ensure adequate ventilation and handle it in accordance with good industrial hygiene and safety practice . Eye/face protection such as safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) should be worn . Skin protection includes wearing protective gloves and impervious clothing . Respiratory protection such as a suitable respirator should be used .
properties
IUPAC Name |
methyl (1S,4S,7S,11S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.04,11]undeca-5,8-diene-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-9(12)7-4-15-10-8-6(7)2-3-11(8,13)5-16-10/h2-4,6,8,10,13H,5H2,1H3/t6-,8-,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJMOWDBOPKFBI-SSQAQTMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC2C3C1C=CC3(CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]2[C@H]3[C@@H]1C=C[C@]3(CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Garjasmin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.